10-(3-(4-(2-Hydroxyethyl)piperidino)propyl)-7-methoxy-N,N-dimethyl-10H-phenothiazine-2-sulphonamide
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Overview
Description
10-(3-(4-(2-Hydroxyethyl)piperidino)propyl)-7-methoxy-N,N-dimethyl-10H-phenothiazine-2-sulphonamide is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse pharmacological activities, including antipsychotic and antiemetic properties. This compound is characterized by its intricate structure, which includes a piperidine ring, a methoxy group, and a sulphonamide group, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-(4-(2-Hydroxyethyl)piperidino)propyl)-7-methoxy-N,N-dimethyl-10H-phenothiazine-2-sulphonamide typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving diamines and sulfonium salts.
Introduction of the Phenothiazine Core: This step involves the condensation of appropriate intermediates to form the phenothiazine structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
10-(3-(4-(2-Hydroxyethyl)piperidino)propyl)-7-methoxy-N,N-dimethyl-10H-phenothiazine-2-sulphonamide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives .
Scientific Research Applications
10-(3-(4-(2-Hydroxyethyl)piperidino)propyl)-7-methoxy-N,N-dimethyl-10H-phenothiazine-2-sulphonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 10-(3-(4-(2-Hydroxyethyl)piperidino)propyl)-7-methoxy-N,N-dimethyl-10H-phenothiazine-2-sulphonamide involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
Perphenazine: Another phenothiazine derivative with similar antipsychotic properties.
Piperacetazine: A compound with a similar structure and pharmacological profile.
Uniqueness
10-(3-(4-(2-Hydroxyethyl)piperidino)propyl)-7-methoxy-N,N-dimethyl-10H-phenothiazine-2-sulphonamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties and synthetic versatility .
Properties
CAS No. |
57218-10-7 |
---|---|
Molecular Formula |
C25H35N3O4S2 |
Molecular Weight |
505.7 g/mol |
IUPAC Name |
10-[3-[4-(2-hydroxyethyl)piperidin-1-yl]propyl]-7-methoxy-N,N-dimethylphenothiazine-2-sulfonamide |
InChI |
InChI=1S/C25H35N3O4S2/c1-26(2)34(30,31)21-6-8-24-23(18-21)28(22-7-5-20(32-3)17-25(22)33-24)13-4-12-27-14-9-19(10-15-27)11-16-29/h5-8,17-19,29H,4,9-16H2,1-3H3 |
InChI Key |
NRBDOJCWXAOZLN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)SC3=C(N2CCCN4CCC(CC4)CCO)C=CC(=C3)OC |
Origin of Product |
United States |
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